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Compound Name: Genevant CL1 monohydrochloride
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride, a novel ionizable lipid, has emerged as a critical
component in the development of potent mMRNA-based intramuscular vaccines. Its unique
properties facilitate the efficient encapsulation of mMRNA and its subsequent delivery into target
cells, leading to robust immune responses. These application notes provide a comprehensive
overview of Genevant CL1 monohydrochloride, its role in lipid nanopatrticle (LNP)
formulations for intramuscular vaccines, and detailed protocols for formulation,
characterization, and administration.

Genevant CL1 Monohydrochloride: Properties and
Advantages

Genevant CL1 monohydrochloride, also known as Lipid 10, is an ionizable lipid with a pKa of
6.3.[1][2][3] This characteristic is crucial for the effective formulation and function of mMRNA-LNP
vaccines. At an acidic pH during formulation, the lipid is positively charged, enabling strong
electrostatic interactions with the negatively charged mRNA backbone, leading to high
encapsulation efficiency. Upon administration and entry into the endosomal compartment of
cells (which has a lower pH), the lipid becomes protonated, facilitating endosomal escape and
the release of mMRNA into the cytoplasm for protein translation.
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Key Advantages:

e High Immunogenicity: In preclinical models, LNPs formulated with Genevant CL1 have
demonstrated the ability to induce higher IgG titers compared to formulations with other
ionizable lipids like SM-102.[4]

 Clinical Validation: Genevant CL1 is the ionizable lipid utilized in the ChulaCov19 mRNA
vaccine, which has undergone Phase Il clinical trials.[5][6][7]

» Favorable Biodistribution: Following intramuscular injection, LNPs formulated with Genevant
CL1 tend to remain localized at the injection site, promoting local antigen expression and
uptake by immune cells.[8]

LNP Formulation for Intramuscular Vaccines

The formulation of mMRNA into LNPs is a critical step that determines the stability, delivery
efficiency, and immunogenicity of the vaccine. A typical LNP formulation consists of four key

components:
Component Function
lonizable Lipid (e.g., Genevant CL1 Facilitates mRNA encapsulation and endosomal
monohydrochloride) escape.
Phospholipid (e.g., DSPC) Provides structural integrity to the nanoparticle.
Cholesterol Modulates membrane fluidity and stability.

o Prevents aggregation and opsonization,
PEG-Lipid (e.g., DMG-PEG 2000) _ _ _ o
increasing circulation time.

The molar ratio of these components is a critical parameter that influences the physicochemical
properties and biological activity of the LNPs.

Experimental Protocols
Protocol 1: Formulation of Genevant CL1-mRNA LNPs
via Microfluidic Mixing
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This protocol describes a representative method for the formulation of mMRNA-LNPs using
Genevant CL1 monohydrochloride with a microfluidic device.

Materials:

e Genevant CL1 monohydrochloride

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
e Cholesterol

 DMG-PEG 2000

« MRNA encoding the antigen of interest

o Ethanol (anhydrous)

 Citrate buffer (pH 4.0)

e Phosphate-buffered saline (PBS, pH 7.4)

e Microfluidic mixing device (e.g., NanoAssemblr®)
 Dialysis cassette (e.g., 10 kDa MWCO)

» Sterile, nuclease-free tubes and reagents
Procedure:

e Preparation of Lipid Stock Solution:

o Dissolve Genevant CL1 monohydrochloride, DSPC, cholesterol, and DMG-PEG 2000 in
anhydrous ethanol to achieve a desired molar ratio. A commonly used starting ratio for
similar ionizable lipids is approximately 50:10:38.5:1.5 (lonizable
lipid:DSPC:Cholesterol:PEG-lipid).

o The total lipid concentration in the ethanol phase should be optimized for the specific
application, typically in the range of 10-20 mg/mL.
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e Preparation of mRNA Solution:

o Dissolve the mRNA in citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

e Microfluidic Mixing:

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into
another.

o Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

o Initiate the mixing process. The rapid mixing of the two solutions will induce the self-
assembly of the LNPs.

 Dialysis and Concentration:

o Collect the resulting LNP suspension.

o Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and
raise the pH.

o If necessary, concentrate the LNPs using a centrifugal filter device.

« Sterile Filtration and Storage:

o Sterilize the final LNP formulation by passing it through a 0.22 pm filter.

o Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Workflow for mRNA-LNP Formulation.

Protocol 2: Characterization of Genevant CL1-mRNA
LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:
e Method: Dynamic Light Scattering (DLS).
e Procedure:
o Dilute the LNP suspension in PBS (pH 7.4).
o Measure the hydrodynamic diameter and PDI using a DLS instrument.

o Expected Results: Particle size should be in the range of 80-150 nm with a PDI < 0.2 for

optimal in vivo performance.
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. Zeta Potential Measurement:

Method: Laser Doppler Velocimetry.

Procedure:

o Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NacCl).

o Measure the zeta potential.

Expected Results: The zeta potential should be close to neutral at pH 7.4.

. MRNA Encapsulation Efficiency:

Method: RiboGreen Assay.

Procedure:

o

Prepare two sets of LNP samples.

o To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the
encapsulated mRNA.

o Add RiboGreen reagent to both sets of samples.

o Measure the fluorescence intensity.

o Calculate the encapsulation efficiency using the following formula: EE (%) = (Total RNA -
Free RNA) / Total RNA * 100

Expected Results: Encapsulation efficiency should be >90%.

. Lipid Component Analysis:

Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-
CAD).

Procedure:
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o Disrupt the LNPs to release the lipid components.

o Analyze the lipid composition and concentration using HPLC-CAD.

o Expected Results: The measured molar ratio of the lipid components should be consistent
with the target formulation ratio.

Parameter Method Typical Specification

Dynamic Light Scattering

Particle Size 80 - 150 nm
(DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2
(DLS)
Zeta Potential Laser Doppler Velocimetry ~0mVatpH7.4
MRNA Encapsulation ]
o RiboGreen Assay > 90%
Efficiency
Lipid Composition HPLC-CAD Conforms to target ratio

Protocol 3: Intramuscular Administration in a Murine
Model

Materials:

Formulated and characterized Genevant CL1-mRNA LNPs.

Sterile PBS (pH 7.4).

Insulin syringes with appropriate gauge needles (e.g., 28-30G).

Experimental mice (e.g., C57BL/6 or BALB/c).

Procedure:

e Dose Preparation:
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o Dilute the LNP formulation in sterile PBS to the desired final mMRNA concentration for
injection. A typical dose for mice ranges from 1 to 10 ug of mRNA per animal.

e Animal Handling and Injection Site:

o Properly restrain the mouse.

o The preferred injection site is the tibialis anterior or the quadriceps muscle of the hind limb.

e Intramuscular Injection:

o Insert the needle at a 90-degree angle into the muscle.

o Inject a volume of 25-50 uL per muscle.

o Withdraw the needle smoothly.

e Post-Injection Monitoring:

o Monitor the animals for any adverse reactions at the injection site.

o Collect blood samples at predetermined time points (e.g., 2, 4, 6 weeks post-
immunization) to assess the immune response.

Preparation

Sterile PBS (pH 7.4)
- inal Vaccine Dose
_—
MRNA-LNP Formulation

Administration

Follow-up

Monitor for Analyze Immune Response
Adverse Reactions Collect Blood Samples (e.g., ELISA for IgG)
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Intramuscular Vaccine Administration Workflow.
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Signaling and Mechanism of Action

Upon intramuscular injection, the LNPs are taken up by antigen-presenting cells (APCs) such
as dendritic cells and macrophages at the injection site and in the draining lymph nodes. The
acidic environment of the endosome triggers the protonation of Genevant CL1, leading to the
destabilization of the endosomal membrane and the release of the mRNA cargo into the
cytoplasm. The cellular machinery then translates the mRNA into the antigenic protein, which is
subsequently processed and presented on the cell surface via MHC class | and class Il
molecules. This antigen presentation activates T cells (CD4+ and CD8+) and B cells, leading to
the generation of a robust and specific humoral and cellular immune response against the
target antigen.
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Cellular Uptake and Immune Activation Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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